N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide
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Overview
Description
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a synthetic organic compound characterized by its complex structure and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the phenyl ring:
Coupling reactions: The phenyl ring is then coupled with the phenoxyacetate moiety using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Amidation: The final step involves the formation of the amide bond, typically achieved through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cytotoxic effects on target cells.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl and chloro substituents enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19ClF3NO2 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H19ClF3NO2/c1-11(2)15-6-5-14(8-12(15)3)26-10-18(25)24-13-4-7-17(20)16(9-13)19(21,22)23/h4-9,11H,10H2,1-3H3,(H,24,25) |
InChI Key |
XABUWDAQSWRHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(C)C |
Origin of Product |
United States |
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